molecular formula C11H11BrClFN4 B2756751 C11H11BrClFN4 CAS No. 1396564-75-2

C11H11BrClFN4

Cat. No. B2756751
CAS RN: 1396564-75-2
M. Wt: 333.59
InChI Key: HLPFZLUBYQWSGI-UHFFFAOYSA-N
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Description

C11H11BrClFN4 is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidine derivatives. It has gained a lot of attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in different fields of research.

Scientific Research Applications

Metal-Organic Framework-Based Heterogeneous Catalysts

Metal-organic frameworks (MOFs) have emerged as promising catalysts in converting C1 chemistry molecules (CO, CO2, CH4) into valuable chemicals and fuels. Their unique porous structure and the ability to incorporate various metals make MOFs versatile for catalysis, offering pathways for sustainable energy and chemical production (Cui et al., 2019).

Advances in C1 Catalysis

Significant progress has been made in the field of C1 catalysis, focusing on the conversion of simple carbon-containing compounds to high-value chemicals and fuels. Innovations in catalyst development, aided by advanced synthesis methods and computational simulations, have enhanced the efficiency of these reactions, marking a pivotal shift in the approach to chemical synthesis and energy conversion (Bao et al., 2019).

CRISPR-Cas Genome Editing

The CRISPR-Cas system, including Cas9, Cas12, and Cas13, has revolutionized genome editing, offering precise modifications in DNA and RNA for research and therapeutic applications. The versatility and efficiency of these systems have opened new avenues in plant biology, medicine, and biotechnology, enabling targeted gene editing, transcriptional regulation, and potential treatments for genetic disorders (Schindele et al., 2018).

Zeolite-Based Catalysts in C1 Chemistry

Zeolites, with their high efficiency as solid catalysts, play a crucial role in the conversion of C1 molecules (CO, CO2, CH4, etc.) into energy and chemical supplies. Their structural features, such as framework topologies and acidities, significantly influence catalytic performance, offering insights into designing advanced catalysts for environmental and energy applications (Zhang et al., 2020).

Novel Antineoplastic Agent C1311

C1311, a novel therapeutic agent, has demonstrated potent activity against colorectal cancer, showcasing a unique mechanism of action that involves DNA binding and topoisomerase II inhibition. Its cellular uptake, cytotoxicity, and DNA-binding studies underline its potential as an effective antineoplastic agent, marking a significant advancement in cancer therapy (Burger et al., 1999).

properties

IUPAC Name

2-N-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPFZLUBYQWSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

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